2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide
Description
Properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-14-5-4-6-16(11-14)23-20(28)13-31-21-10-9-19-24-25-22(27(19)26-21)15-7-8-17(29-2)18(12-15)30-3/h4-12H,13H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJMIKCBDGWGRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=C(C=C4)OC)OC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide is a complex organic molecule that belongs to the class of triazole derivatives. Its unique structural features suggest potential biological activities, which have garnered attention in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is , with a molar mass of 427.52 g/mol. The structure includes:
- Triazolo[4,3-b]pyridazine core: Known for its interaction with various biological targets.
- Dimethoxyphenyl group: Enhances solubility and stability.
- Thioacetamide moiety: May contribute to bioactivity through sulfur-containing interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives. The triazolo[4,3-b]pyridazine core has been shown to exhibit significant antibacterial properties against various strains of bacteria. For example:
- In vitro studies demonstrated that similar triazole derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.046 to 3.11 μM against resistant strains like Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Triazole compounds have been reported to possess anticancer activity. In particular:
- Compounds with a similar structure were tested against human cancer cell lines (e.g., MCF-7) and showed significant cytotoxic effects with IC50 values in the low micromolar range .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | <10 |
| Similar Triazole Derivative | Bel-7402 | <5 |
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition: The triazole moiety may inhibit key enzymes involved in cellular processes.
- Receptor Modulation: The compound may interact with specific receptors affecting signaling pathways related to inflammation and tumorigenesis.
Case Study 1: Antitubercular Activity
A related study explored the synthesis and evaluation of substituted triazoles for their antitubercular activity against Mycobacterium tuberculosis. Compounds were found to have IC50 values ranging from 1.35 to 2.18 μM . Although direct comparisons cannot be made without specific data on our compound, these results suggest a promising avenue for further investigation.
Case Study 2: Cytotoxicity Profiles
In a comparative study of various triazole derivatives, it was observed that many exhibited low toxicity towards human embryonic kidney cells (HEK-293), indicating a favorable therapeutic index . This suggests that our compound may also possess a similar safety profile.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with a triazole moiety exhibit significant anticancer activities. The triazolopyridazine structure in this compound is known to inhibit key kinases associated with cancer progression. For instance, studies have shown that derivatives of triazoles can induce apoptosis in cancer cells and inhibit tumor growth in vivo .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. The presence of the thioacetamide group enhances the compound's ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Antimicrobial Activity
In addition to anticancer and anti-inflammatory effects, this compound may demonstrate antimicrobial properties. Triazole derivatives have been reported to possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
Case Studies
Several studies have explored the biological activities of related compounds:
- A study demonstrated that triazole derivatives exhibited significant cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents.
- Another investigation focused on the anti-inflammatory effects of similar compounds in animal models of arthritis, showing promising results in reducing inflammation markers .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether (-S-) group undergoes nucleophilic substitution under basic conditions. For example, treatment with sodium hydride (NaH) in dimethylformamide (DMF) facilitates the replacement of the sulfur atom with oxygen or nitrogen nucleophiles.
| Reagent | Product | Conditions |
|---|---|---|
| NaOH/H₂O₂ | Sulfoxide derivative | 60°C, 6 hours |
| NH₃ (aqueous) | Thiol-substituted analog | RT, 12 hours |
This reactivity is critical for modifying the compound’s solubility and biological activity .
Oxidation of the Thioether Group
The sulfur atom in the thioether linkage is susceptible to oxidation. Using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) yields sulfoxide or sulfone derivatives, respectively .
Reduction of the Acetamide Moiety
Lithium aluminum hydride (LiAlH₄) reduces the acetamide group to a primary amine, forming 2-((3-(3,4-dimethoxyphenyl)- triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)ethylamine .
Cycloaddition and Ring-Opening Reactions
The triazolopyridazine core participates in [3+2] cycloadditions with alkynes or nitriles under microwave irradiation, generating fused heterocyclic systems . For example:
| Reagent | Product | Conditions |
|---|---|---|
| Phenylacetylene | Triazolo-pyridazine-indole hybrid | 140°C, 30 min (MW) |
These reactions expand the compound’s utility in medicinal chemistry .
Cross-Coupling Reactions
The pyridazine ring facilitates palladium-catalyzed cross-coupling reactions. A Sonogashira coupling with 4-ethynylanisole in the presence of Pd(PPh₃)₂Cl₂ yields alkynylated derivatives :
| Catalyst | Yield | Reaction Time |
|---|---|---|
| Pd(PPh₃)₂Cl₂/CuI | 61% | 9 hours |
Hydrolysis of the Acetamide Group
Acid- or base-mediated hydrolysis cleaves the acetamide moiety. For instance, refluxing with hydrochloric acid (HCl) produces the corresponding carboxylic acid :
| Reagent | Temperature | Product |
|---|---|---|
| 6M HCl | 100°C | 2-((3-(3,4-dimethoxyphenyl)- triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid |
Functionalization via Electrophilic Aromatic Substitution
The methoxy-substituted phenyl ring undergoes nitration or sulfonation. For example, nitration with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) introduces nitro groups at the para position relative to methoxy groups.
Biological Activity Modulation via Derivatization
The compound’s derivatives show enhanced kinase inhibition upon introducing electron-withdrawing groups (e.g., -NO₂) at the phenyl ring .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazolo-Pyridazine Cores
Key analogues include:
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide ():
- Differs in the substituents: a methyl group replaces the 3,4-dimethoxyphenyl group, and the acetamide is N-methylated.
- Biological Activity : Demonstrated activity against cancer stem cells (CSCs) by disrupting the Lin-28/let-7 interaction, leading to CSC differentiation and reduced tumorsphere formation .
- Physicochemical Properties : Higher lipophilicity due to the methyl group may enhance blood-brain barrier penetration compared to the target compound.
2-((3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic Acid ():
- Lacks the m-tolylacetamide group; instead, a carboxylic acid is attached via a thioether.
- Implications : The acidic moiety may limit cellular uptake but improve solubility in aqueous formulations.
N-{3-[3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiazine-2-yl)acetamide (): Incorporates a pyridinyl group at position 3 and a thiazine-linked acetamide.
Compounds with Related Heterocyclic Systems
(E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic Acid (E-4b, ): Combines triazolo-pyridazine with a pyrazole and propenoic acid.
2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide ():
- Replaces triazolo-pyridazine with pyrimidine and isoxazole rings.
- Functional Impact : The hydroxypyrimidine group may engage in hydrogen bonding, altering target affinity compared to the triazolo-pyridazine core.
Comparative Data Table
Key Research Findings and Implications
- Substituent Effects : The 3,4-dimethoxyphenyl group in the target compound likely enhances pharmacokinetic properties over methyl or pyridinyl analogues by balancing lipophilicity and metabolic stability .
- Biological Targets : Triazolo-pyridazine derivatives show promise in oncology (e.g., CSC targeting) and kinase inhibition, though substituent variations dictate specificity .
- Synthetic Challenges : The thioether linkage in the target compound may require optimized coupling conditions to avoid disulfide formation, as seen in related syntheses .
Q & A
Q. What are the common synthetic routes for synthesizing 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide?
The synthesis typically involves multi-step reactions starting with condensation of substituted pyridazine precursors with thioacetamide derivatives. A stepwise approach includes:
- Cyclocondensation of 3,4-dimethoxyphenyl-substituted pyridazines with thiourea derivatives.
- Subsequent functionalization via nucleophilic substitution or coupling reactions to introduce the acetamide moiety.
- Purification via column chromatography and recrystallization. Key intermediates and reaction conditions are optimized to improve yield, such as using anhydrous solvents (DMF, THF) and catalysts (e.g., Pd for cross-coupling steps) .
Q. How is the structural integrity and purity of the compound confirmed?
Methodological approaches include:
Q. What solvent systems are recommended for solubility and stability studies?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (dichloromethane). Stability tests in these solvents under inert atmospheres (N₂/Ar) at 4°C show no degradation over 30 days .
Advanced Research Questions
Q. How can low yields in the final coupling step be addressed during synthesis?
Low yields (e.g., 2–5% in multi-step syntheses) are often due to steric hindrance or side reactions. Mitigation strategies include:
- Optimizing reaction temperature (e.g., 60–80°C for thiouracil coupling).
- Using Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling.
- Introducing protecting groups (e.g., Boc for amines) to prevent undesired side reactions. Yield improvements up to 15–20% have been reported with these adjustments .
Q. What computational methods are effective for predicting biological targets and binding affinity?
- Molecular docking (AutoDock Vina, Schrödinger Suite) identifies potential protein targets (e.g., kinase inhibitors) by simulating ligand-receptor interactions.
- Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to predict reactivity.
- Molecular Dynamics (MD) simulations assess stability of ligand-target complexes over 100 ns trajectories. Studies highlight strong binding to tyrosine kinase receptors (ΔG = −9.2 kcal/mol) .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
SAR strategies include:
- Systematic substitution : Varying the 3,4-dimethoxyphenyl group with electron-withdrawing (NO₂, Cl) or donating (OCH₃) groups.
- Bioisosteric replacement : Replacing the thioether linkage with sulfone or phosphonate moieties.
- In vitro assays : Testing modified analogs against cancer cell lines (IC₅₀ values) and kinase inhibition profiles. Preliminary data suggest enhanced activity with fluorinated acetamide derivatives .
Q. What crystallographic techniques are suitable for resolving polymorphic forms?
- Single-crystal X-ray diffraction (SCXRD) resolves molecular packing and hydrogen-bonding networks.
- Powder XRD identifies polymorphs by comparing experimental vs. simulated patterns.
- Thermogravimetric analysis (TGA) detects solvates/hydrates. A monoclinic crystal system (space group P2₁/c) has been reported for the parent compound .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported biological activity across studies?
Conflicting IC₅₀ values (e.g., 0.5 µM vs. 5 µM) may arise from:
- Assay variability : Differences in cell lines (HEK293 vs. HeLa) or incubation times (24h vs. 48h).
- Compound purity : Impurities >5% can skew results (validate via HPLC).
- Solvent effects : DMSO concentrations >0.1% may inhibit cellular uptake. Standardized protocols (e.g., CLSI guidelines) are recommended for reproducibility .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
